molecular formula C12H17ClN2 B3036457 1-(3-Chlorobenzyl)piperidin-4-amine CAS No. 343778-59-6

1-(3-Chlorobenzyl)piperidin-4-amine

Cat. No.: B3036457
CAS No.: 343778-59-6
M. Wt: 224.73 g/mol
InChI Key: JOJVQMGXUOSEMA-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group at the nitrogen atom and an amine group at the 4-position

Mechanism of Action

Target of Action

1-(3-Chlorobenzyl)piperidin-4-amine is a potent and selective inhibitor of protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB . It inhibits PKB activity by preventing ATP from binding, which is necessary for the phosphorylation process that activates the kinase .

Biochemical Pathways

The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cellular processes such as cell proliferation and survival . By inhibiting PKB, this compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the overall state of the PI3K signaling pathway within those cells . In general, inhibition of PKB can lead to reduced cell proliferation and increased apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its overall effect .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorobenzyl)piperidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that this compound may play a role in biochemical reactions involving these enzymes.

Cellular Effects

The compound’s influence on cell function is significant. It has been reported to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound may bind to these enzymes, inhibiting or activating them, and causing changes in gene expression.

Preparation Methods

The synthesis of 1-(3-Chlorobenzyl)piperidin-4-amine typically involves several steps:

    Starting Material: The synthesis begins with 1-benzyl-4-aminopiperidine.

    Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (BOC) in tetrahydrofuran (THF) to form a BOC-protected intermediate.

    Debenzylation: The benzyl group is removed by hydrogenation in methanol using a catalytic amount of palladium on carbon (Pd/C) under atmospheric pressure.

    Chlorination: The resulting intermediate is then reacted with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group.

    Deprotection: Finally, the BOC protecting group is removed under acidic conditions to yield this compound.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

    Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or aromatic rings present in the compound.

Scientific Research Applications

1-(3-Chlorobenzyl)piperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

1-(3-Chlorobenzyl)piperidin-4-amine can be compared with other piperidine derivatives:

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJVQMGXUOSEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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